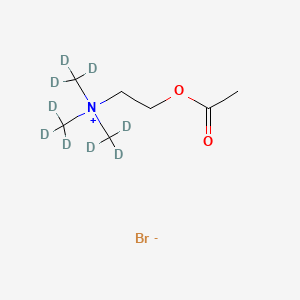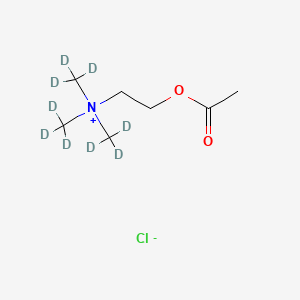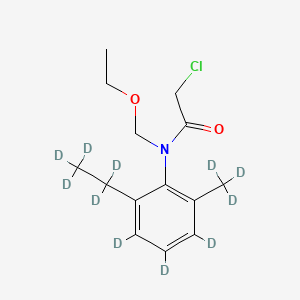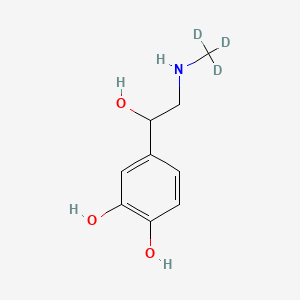
4-Fluorophenyl Methyl Sulfone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorophenyl Methyl Sulfone-d4 (4-FPMS-d4) is a fluorinated aromatic sulfone compound that is used in various scientific research applications. It is an organic compound with a molecular formula of C7H6F4O2S and a molecular weight of 218.19 g/mol. 4-FPMS-d4 is a colorless solid at room temperature that is soluble in water and polar organic solvents. 4-FPMS-d4 is a stable compound that is resistant to oxidation and hydrolysis, making it ideal for use in a variety of scientific experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-Fluorophenyl Methyl Sulfone-d4 involves the reaction of 4-fluorobenzaldehyde-d4 with methylsulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
4-fluorobenzaldehyde-d4, methylsulfonyl chloride, base (e.g. triethylamine)
Reaction
Add 4-fluorobenzaldehyde-d4 and a base to a reaction flask, Add methylsulfonyl chloride dropwise to the reaction flask while stirring, Heat the reaction mixture at reflux for several hours, Allow the reaction mixture to cool and then filter off any solids, Wash the solid with a suitable solvent and dry to obtain the desired product
Aplicaciones Científicas De Investigación
4-Fluorophenyl Methyl Sulfone-d4 is used in various scientific research applications. It is used as a substrate for the enzymatic synthesis of 4-fluorophenyl methyl sulfoxide (4-FPMSO). 4-FPMSO is a useful intermediate for the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. 4-Fluorophenyl Methyl Sulfone-d4 is also used in the synthesis of other sulfone compounds, such as 4-fluorophenyl methyl sulfone (4-FPMS). 4-FPMS is a useful intermediate for the synthesis of a variety of other compounds, including perfumes and fragrances.
Mecanismo De Acción
The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 is not yet fully understood. It is known, however, that the compound is able to undergo a variety of chemical reactions, including nucleophilic substitution, addition, and elimination reactions. These reactions are used to synthesize a variety of compounds, including 4-FPMSO and 4-FPMS.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Fluorophenyl Methyl Sulfone-d4 are not yet fully understood. It is known, however, that the compound has a low toxicity in animals and is not considered to be a significant health hazard. It is also known that 4-Fluorophenyl Methyl Sulfone-d4 does not have any significant effect on the central nervous system, and is therefore not considered to be a psychoactive compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Fluorophenyl Methyl Sulfone-d4 has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its stability; 4-Fluorophenyl Methyl Sulfone-d4 is resistant to oxidation and hydrolysis, making it ideal for use in a variety of experiments. Additionally, 4-Fluorophenyl Methyl Sulfone-d4 is soluble in water and polar organic solvents, making it easy to use in a variety of experiments. The main limitation of 4-Fluorophenyl Methyl Sulfone-d4 is its low reactivity; the compound does not undergo many chemical reactions, and as such is not suitable for use in a variety of synthetic reactions.
Direcciones Futuras
There are a number of potential future directions for research on 4-Fluorophenyl Methyl Sulfone-d4. One potential area of research is to develop new methods for the synthesis of 4-Fluorophenyl Methyl Sulfone-d4. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-Fluorophenyl Methyl Sulfone-d4 in more detail. Additionally, further research could be conducted to explore the potential applications of 4-Fluorophenyl Methyl Sulfone-d4 in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore the potential for 4-Fluorophenyl Methyl Sulfone-d4 to be used as a starting material for the synthesis of other fluorinated aromatic sulfone compounds.
Propiedades
Número CAS |
1189981-42-7 |
|---|---|
Nombre del producto |
4-Fluorophenyl Methyl Sulfone-d4 |
Fórmula molecular |
C7H7FO2S |
Peso molecular |
178.214 |
Nombre IUPAC |
1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
Clave InChI |
DPJHZJGAGIWXTD-QFFDRWTDSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)F |
Sinónimos |
1-Fluoro-4-(methylsulfonyl)benzene-d4; p-Fluorophenyl Methyl Sulfone-d4; 1-Fluoro-4-methanesulfonylbenzene-d4; 4-Methylsulfonyl-1-fluorobenzene-d4; Methyl 4-Fluorophenyl-d4 Sulfone; NSC 226256-d4; p-Fluorophenyl-d4 Methyl Sulfone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



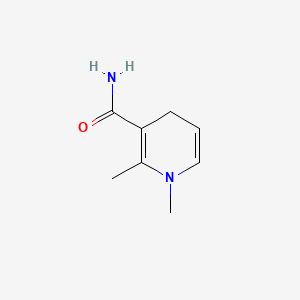
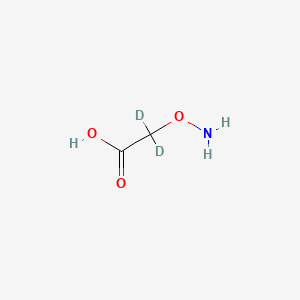
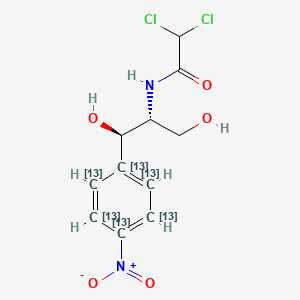
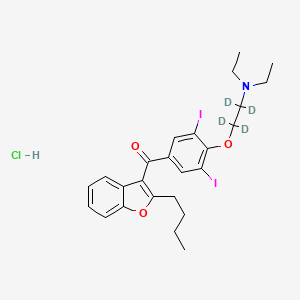
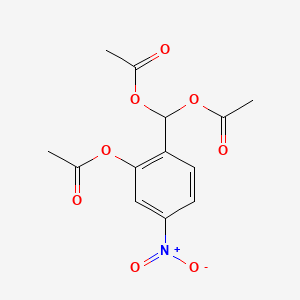
![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
![3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B562960.png)
